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Compound of Interest

Compound Name: 5,7-Dimethylbenzo[d]isothiazole

Cat. No.: B13000567

Get Quote

Chemical Identity & Identifiers
5,7-Dimethylbenzo[d]isothiazole is a fused bicyclic heterocycle belonging to the class of 1,2-

benzisothiazoles.[1] It serves as a critical scaffold in medicinal chemistry, particularly in the

development of bioisosteres for indole and benzothiophene systems. The 5,7-dimethyl

substitution pattern provides unique steric occlusion and lipophilicity profiles, influencing

binding affinity in kinase inhibitors and GPCR ligands.[1]
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Property Data

CAS Registry Number 1427327-29-4

IUPAC Name 5,7-Dimethyl-1,2-benzisothiazole

Molecular Formula C₉H₉NS

Molecular Weight 163.24 g/mol

SMILES Cc1cc2nscc2c(C)c1

InChI
InChI=1S/C9H9NS/c1-6-3-8-9(11-10-4-8)7(2)5-

6/h3-5H,1-2H3

InChIKey UMRIHFYJENTDJA-UHFFFAOYSA-N

PubChem CID 83480400 (Isomer/Related)

Structural Analysis & Properties[5][6]
The benzo[d]isothiazole core consists of a benzene ring fused to an isothiazole ring. The

numbering system assigns the sulfur atom as position 1 and the nitrogen as position 2.[1]

Electronic Character: The isothiazole ring is electron-withdrawing, making the benzene ring

less susceptible to electrophilic aromatic substitution compared to naphthalene.[1]

5,7-Substitution Effect:

Position 5 (Meta to fusion): The methyl group at C5 increases lipophilicity and can fill

hydrophobic pockets in protein targets (e.g., ATP-binding sites).[1]

Position 7 (Ortho to fusion): The methyl group at C7 exerts steric pressure on the

isothiazole ring, potentially twisting the conformation of N-substituents in derivatives,

which is critical for "lock-and-key" receptor fitting.

Calculated Physicochemical Properties[1][7]
LogP (Predicted): ~3.15 (High lipophilicity due to dimethylation).[1]

TPSA: ~26 Å² (Good membrane permeability).[1]
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H-Bond Donors: 0

H-Bond Acceptors: 2 (N and S interaction).[1]

Synthetic Methodologies
The synthesis of 5,7-dimethylbenzo[d]isothiazole generally requires constructing the

isothiazole ring onto a pre-functionalized benzene scaffold.[1] The most robust protocols

involve the cyclization of 2-mercaptobenzaldehydes or 2-(alkylthio)benzaldehydes.[1]

Retrosynthetic Analysis
To achieve the 5,7-dimethyl pattern, the starting material must be a 3,5-dimethylaniline

derivative or a 2,4-dimethyl-6-halo-benzaldehyde.[1]
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Ring Closure
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Figure 1: Retrosynthetic pathway for the 5,7-dimethyl derivative.

Protocol A: Oxidative Cyclization of 2-
Mercaptobenzaldehyde Derivatives
This method is adapted from general benzo[d]isothiazole synthesis (Kanai et al., 2013;

Devarie-Baez et al., 2010).[1]

Reagents:

Precursor: 2-Mercapto-4,6-dimethylbenzaldehyde (synthesized via lithiation of 3,5-dimethyl-

bromobenzene followed by DMF quench and sulfur insertion).[1]

Nitrogen Source: Ammonia (NH₃) or Hydroxylamine-O-sulfonic acid (HSA).[1]

Oxidant: Hydrogen peroxide (H₂O₂) or Iodine (I₂).[1]
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Step-by-Step Workflow:

Imine Formation: Dissolve 2-mercapto-4,6-dimethylbenzaldehyde (1.0 eq) in MeOH. Add

excess ammonia (7N in MeOH) at 0°C. Stir for 1 hour to form the transient imine.

Oxidative Closure: Add I₂ (1.1 eq) and K₂CO₃ (2.0 eq) to the reaction mixture. The iodine

oxidizes the mercaptan to a sulfenyl iodide intermediate, which is attacked by the imine

nitrogen.

Work-up: Quench with saturated Na₂S₂O₃ to remove excess iodine. Extract with EtOAc.[1]

Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product typically elutes

as a pale yellow solid or oil.[1]

Protocol B: Copper-Catalyzed Annulation (Alternative)
For derivatives where the aldehyde is unstable, a copper-catalyzed reaction using 2-halo-

benzamidines with elemental sulfur can be employed.[1]

Substrate: 2-Bromo-4,6-dimethylbenzamidine.

Catalyst: CuBr₂ (10 mol%).[1]

Reagent: S₈ (Elemental Sulfur).[1]

Conditions: DMF, 100°C, 12h.

Applications in Drug Discovery[1]
The 5,7-dimethylbenzo[d]isothiazole moiety is a "privileged structure" in medicinal chemistry,

often used to replace indole or naphthalene rings to improve metabolic stability (blocking P450

oxidation sites) or modulate solubility.[1]

Key Biological Targets[1]
PD-1/PD-L1 Inhibitors: Benzo[d]isothiazole derivatives have been identified as small-

molecule inhibitors of the PD-1/PD-L1 interaction, a critical checkpoint in cancer
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immunotherapy.[1] The 5,7-dimethyl substitution can enhance binding to the hydrophobic

cleft of PD-L1.[1]

mGlu4 Positive Allosteric Modulators (PAMs): Used in Parkinson's disease research, the

scaffold provides a rigid core that orients side chains for receptor activation.

SGLT2 Inhibition: C-Glucoside derivatives of benzo[d]isothiazole are potent SGLT2 inhibitors

for type 2 diabetes treatment.[1][2]
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Figure 2: Pharmacological applications of the benzo[d]isothiazole scaffold.[1]

Safety & Handling
Hazard Statements: Likely H315 (Causes skin irritation), H319 (Causes serious eye

irritation), H335 (May cause respiratory irritation).[1]

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Isothiazoles can be

sensitive to light and oxidation over prolonged periods.[1]

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber

(due to Sulfur and Nitrogen content).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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